![molecular formula C12H17ClN2 B2873112 [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine CAS No. 1311317-38-0](/img/structure/B2873112.png)

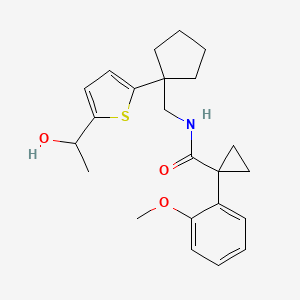

[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Electro-Optic Materials

- Layer-by-Layer Self-Assembled Pyrrole-Based Donor-Acceptor Chromophores : Research has been conducted on the synthesis of heterocycle-based derivatives, such as diethanolaminomethyl-functionalized derivatives from pyrrole, for applications in electro-optic materials. These materials show promise due to their nonlinear optical/electro-optic properties, making them suitable for layer-by-layer formation of intrinsically acentric, highly transparent nonlinear optical/electro-optic multilayers (Facchetti et al., 2003).

Pharmacological Probes

- Drosophila Nicotinic Receptor Probes : A novel approach using alpha-nitro ketone intermediates, including pyrrolidine derivatives, as electrophiles and nucleophiles for the synthesis of compounds to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction. This work underscores the utility of such compounds in understanding receptor dynamics (Zhang, Tomizawa, & Casida, 2004).

Anticonvulsant Agents

- Schiff Bases for Anticonvulsant Activity : Schiff bases derived from 3-aminomethyl pyridine and aryl aldehydes/ketones have been synthesized and evaluated for anticonvulsant activity. Some compounds showed significant seizure protection, highlighting the therapeutic potential of these chemistries in developing anticonvulsant drugs (Pandey & Srivastava, 2011).

Neuroleptic Activity

- Benzamides of N,N-Disubstituted Ethylenediamines : The synthesis of benzamides from 1-substituted 3-aminopyrrolidines, exploring their potential as neuroleptics, demonstrates a correlation between structure and activity. These findings contribute to the development of drugs with fewer side effects for the treatment of psychosis (Iwanami et al., 1981).

Cellular Imaging and Photocytotoxicity

- Thiol-Reactive Luminophores for Mitochondria : The use of 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation as a thiol-reactive luminescent agent for cellular imaging, particularly in mitochondria, represents an innovative application of chlorophenylpyrrolidine derivatives in biological research (Amoroso et al., 2008).

Propiedades

IUPAC Name |

[2-(3-chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-15-6-5-10(8-14)12(15)9-3-2-4-11(13)7-9/h2-4,7,10,12H,5-6,8,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIENPKRHFNGHTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1C2=CC(=CC=C2)Cl)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{[2-(2,5-difluorophenyl)-3-(2-fluorophenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2873031.png)

![3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B2873033.png)

![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2873036.png)

![3'-(3-Chloro-4-methoxyphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2873043.png)

![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride](/img/structure/B2873048.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2873049.png)

![N-[(3-chlorophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide](/img/structure/B2873050.png)